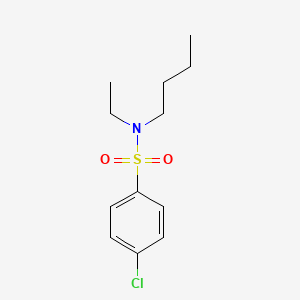

![molecular formula C20H21NO5 B4622096 dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate involves several key steps, starting from precursor molecules such as dimethyl terephthalate. For instance, dimethyl terephthalate has been utilized as a versatile precursor in the synthesis of new fused heterocyclic compounds, demonstrating the adaptability of terephthalate derivatives in chemical synthesis (Fahim & Farag, 2020). Additionally, methodologies employing dimethyl terephthalate in enzymatic catalysis to form macrocyclic polyesters highlight innovative approaches to synthesizing complex structures from simple starting materials (Lavalette et al., 2002).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as various terephthalate derivatives, reveal insights into the conformational preferences and structural dynamics of these molecules. The crystal structure analysis of poly(1,4-trans-cyclohexanediyl-dimethylene terephthalate) provides an example of how molecular packing and chain conformation can be influenced by the backbone structure of terephthalate derivatives (Rémillard & Brisse, 1982).

Chemical Reactions and Properties

The chemical reactivity of dimethyl terephthalate-based compounds showcases a variety of chemical transformations, leading to diverse product profiles. For instance, the transformation of dimethyl terephthalate with methylsulfinylcarbanion demonstrates the potential for synthesizing bi-functional compounds through strategic reaction planning (Shimojo et al., 1968).

Physical Properties Analysis

The physical properties of dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. For example, the analysis of the crystal structure of cyclic dimers from poly(butylene terephthalate) provides valuable information on the crystalline density and molecular symmetry, which are crucial for understanding the physical behavior of these materials (Kitano et al., 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are central to the utility of dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate in various applications. Studies on the synthesis and reactivity of related compounds, like the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations, shed light on the versatile chemical behavior of these molecules (Wan et al., 2002).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Dimethyl terephthalate serves as a versatile precursor for synthesizing new heterocyclic compounds, including novel pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated promising antimicrobial activities against various microorganisms. Molecular docking studies further evaluate their potential interactions, highlighting their significance in the development of antimicrobial agents (Fahim & Farag, 2020).

Antibacterial Activities of Bis-1,3,4-oxadiazoline Derivatives

The reaction of dimethyl terephthalate with hydrazine hydrate leads to the synthesis of bis-1,3,4-oxadiazoline derivatives, which exhibit effective antibacterial properties against S. aureus. This highlights the compound's utility in synthesizing biologically active heterocyclic compounds with potential applications in pharmaceutical chemistry and agrochemicals (Li, Dan, & Fu, 2008).

Methoxycarbonylation of Aryl Chlorides

Dimethyl terephthalate is identified as a product arising from the methoxycarbonylation of activated aryl chlorides catalyzed by palladium complexes. This process underscores the compound's relevance in organic synthesis, especially in forming carbonylation products from less activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Transformation to Less Toxic Forms

Esterase DmtH from Sphingobium sp. C3 has shown the capability to transform dimethyl terephthalate (DMT) to mono-methyl terephthalate (MMT), indicating a potential for reducing DMT's environmental impact. This study highlights the role of microorganisms and their enzymes in mitigating the toxicity of industrial chemicals (Cheng et al., 2020).

Insights into Polymer Science

Studies on the crystallization of poly(ethylene terephthalate) induced by organic salts provide insights into the mechanism of action of nucleating agents. These findings are crucial for understanding and improving the material properties of polyesters, with dimethyl terephthalate used as a model compound (Legras et al., 1986).

Propriétés

IUPAC Name |

dimethyl 2-[(4-propan-2-ylbenzoyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(2)13-5-7-14(8-6-13)18(22)21-17-11-15(19(23)25-3)9-10-16(17)20(24)26-4/h5-12H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRGHFCMSOBKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

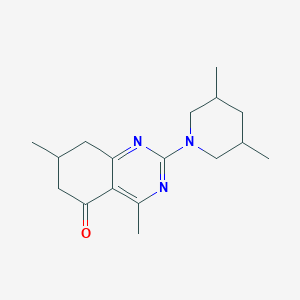

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)

![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

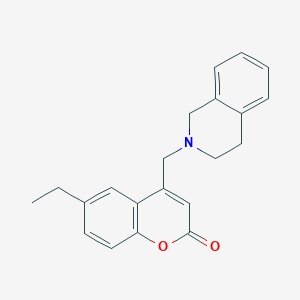

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

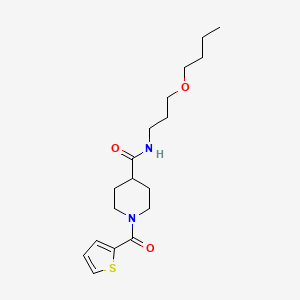

![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)